tert-Butyl (2-(4-iodophenyl)propan-2-yl)carbamate
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Overview
Description
tert-Butyl (2-(4-iodophenyl)propan-2-yl)carbamate is an organic compound with the molecular formula C14H20INO2. It is a derivative of carbamic acid and is characterized by the presence of an iodophenyl group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(4-iodophenyl)propan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 4-iodoacetophenone under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(4-iodophenyl)propan-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while Suzuki-Miyaura coupling produces biaryl compounds .
Scientific Research Applications
tert-Butyl (2-(4-iodophenyl)propan-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(4-iodophenyl)propan-2-yl)carbamate involves its interaction with specific molecular targets. The iodophenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The tert-butyl carbamate moiety provides stability and enhances the compound’s solubility in organic solvents .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (4-iodophenyl)carbamate: Similar in structure but lacks the propan-2-yl group.
tert-Butyl (2-(4-bromophenyl)propan-2-yl)carbamate: Contains a bromophenyl group instead of an iodophenyl group.
tert-Butyl (2-(4-chlorophenyl)propan-2-yl)carbamate: Contains a chlorophenyl group instead of an iodophenyl group.
Uniqueness
The presence of the iodophenyl group in tert-Butyl (2-(4-iodophenyl)propan-2-yl)carbamate makes it particularly useful in reactions that require heavy halogen atoms. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C14H20INO2 |
---|---|
Molecular Weight |
361.22 g/mol |
IUPAC Name |
tert-butyl N-[2-(4-iodophenyl)propan-2-yl]carbamate |
InChI |
InChI=1S/C14H20INO2/c1-13(2,3)18-12(17)16-14(4,5)10-6-8-11(15)9-7-10/h6-9H,1-5H3,(H,16,17) |
InChI Key |
SWCFUJFOUQVFJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C1=CC=C(C=C1)I |
Origin of Product |
United States |
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